molecular formula C7H10BrN3O B7812229 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide

Cat. No.: B7812229
M. Wt: 232.08 g/mol
InChI Key: KZOMXJLHLUCJGN-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a chemical compound designed for research and development use only. It is not intended for diagnostic or therapeutic applications in humans or animals. This compound belongs to a class of aryl pyrazol-1-yl-propanamides , which are of significant interest in medicinal chemistry for their potential as Selective Androgen Receptor Degraders (SARDs) and pan-antagonists . These small molecules are being investigated to treat castration-resistant prostate cancer (CRPC) that has become resistant to standard therapies . The pyrazole ring, especially when substituted with bromine, serves as a critical structural element (B-ring) in the common pharmacophore for nonsteroidal antiandrogens, contributing to potent androgen receptor (AR) antagonist activities . Researchers value this compound and its analogs as versatile heterocyclic building blocks for constructing more complex molecules aimed at degrading the AR protein and exerting broad-spectrum antagonism, even against mutated or truncated forms of the receptor . The bromine atom on the pyrazole ring offers a reactive site for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies . Handling of this material should be conducted by qualified professionals in accordance with all applicable laboratory safety standards. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-5(7(12)9-2)11-4-6(8)3-10-11/h3-5H,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOMXJLHLUCJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is compared with other similar compounds, such as 2-(4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide and 2-(4-iodo-1H-pyrazol-1-yl)-N-methylpropanamide. These compounds share the same core structure but differ in the halogen substituent on the pyrazole ring. The presence of different halogens can influence the reactivity and biological activity of the compounds.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Sulfonamide-Functionalized Pyrazoles ()

Compounds 16 , 17 , and 18 from share the 4-bromo-pyrazole core but differ in substituents. For example:

  • Compound 16 : 4-(4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide
    • Key Features : Dual bromine atoms, sulfonamide group, and a tetrahydroindole moiety.
    • Physical Properties : High melting point (200–201°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide and NH groups) .
  • Compound 17 : Chlorophenyl variant with similar backbone.
    • Key Features : Chlorine substituent reduces molecular weight (575.91 g/mol) compared to 16 (620.36 g/mol).
    • Melting Point : Lower (129–130°C), likely due to reduced symmetry and weaker crystal packing .

Comparison with Target Compound :

  • The target compound lacks sulfonamide and aryl substituents, resulting in a simpler structure and lower molecular weight (~248 g/mol). This may improve membrane permeability but reduce target specificity compared to sulfonamide derivatives.
Brominated Pyrazol-3-one Derivatives ()
  • Example 5.21 : 4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
    • Key Features : Bromine at positions 4 and 5, isopropylphenyl group, and a pyrazol-3-one ring.
    • LC/MS Data : m/z 331 [M+H]+, indicating a higher molecular weight (330.98 g/mol) than the target compound.

Comparison :

  • The target compound’s amide group may offer greater metabolic stability compared to the labile pyrazol-3-one ring .
Complex Amide Derivatives ()
  • CID 1005640-62-9 : 4-Bromo-N-[2-(4-bromo-pyrazol-1-yl)ethyl]-3-(difluoromethyl)pyrazole-acetamide
    • Key Features : Dual bromine atoms and difluoromethyl group enhance halogen bonding and electronegativity.

Comparison :

Melting Points and Solubility
  • Sulfonamide Derivatives () : Higher melting points (160–201°C) due to hydrogen bonding and π-stacking interactions.
  • Target Compound : Expected lower melting point (<150°C) due to reduced polarity and simpler structure.

Biological Activity

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromine substituent at the 4-position and an N-methylpropanamide group. Its molecular formula is C7H11BrN4OC_7H_{11}BrN_4O, and it possesses a molecular weight of 247.09 g/mol. The presence of the bromine atom enhances its reactivity, while the pyrazole core contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromo substituent and the pyrazole ring are crucial for binding affinity and specificity towards molecular targets. This compound may inhibit enzymes or receptors involved in significant biological processes, leading to various therapeutic effects.

Biological Activities

1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties against various pathogens. Studies have shown effectiveness against strains such as Mycobacterium tuberculosis (Mtb) and other bacterial species. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) below 0.5 µM against Mtb, highlighting their potential in treating tuberculosis .

2. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases . In vitro studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers comparable to established anti-inflammatory drugs .

3. Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. Research on structurally related compounds indicates potential efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies:

Compound VariantModificationObserved ActivityMIC (µM)
Original Compound-Moderate activity<50
Sulfonyl DerivativeN-sulfonyl substitutionIncreased potency<10
Methylation of NHMethylationDecreased activity>50
Carbonyl ReplacementCarbonyl to methyleneHigh MIC>50

These findings underscore the importance of specific functional groups in enhancing or diminishing biological activity.

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives:

  • Anti-Tuberculosis Screening : A study screened a library of pyrazole derivatives against Mtb strains, identifying several compounds with promising anti-tubercular activity, including those with structural similarities to this compound .
  • Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation in carrageenan-induced edema tests, suggesting their potential utility in treating inflammatory conditions .
  • Cancer Cell Lines : Investigations into the effects of pyrazole derivatives on various cancer cell lines revealed that some compounds induced apoptosis and inhibited cell growth effectively, warranting further exploration into their anticancer mechanisms.

Preparation Methods

Synthesis of the Bromo-Propanamide Intermediate

The preparation begins with the synthesis of the bromo-propanamide precursor, (R)-3-bromo-2-hydroxy-2-methylpropanamide. This intermediate is synthesized via a two-step protocol:

  • Acid Chloride Formation : (R)-3-bromo-2-hydroxy-2-methylpropanoic acid is treated with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at -10–0°C to form the corresponding acid chloride.

  • Amide Coupling : The acid chloride reacts with methylamine in the presence of triethylamine (Et₃N) at 50°C, yielding (R)-3-bromo-2-hydroxy-2-methylpropanamide.

Key Reaction Conditions :

StepReagentsSolventTemperatureYield
1SOCl₂THF-10–0°C95%
2CH₃NH₂, Et₃NTHF50°C85%

Pyrazole Substitution via Nucleophilic Displacement

The bromine atom in the propanamide intermediate is displaced by the nitrogen of 4-bromo-1H-pyrazole under basic conditions:

  • Reaction Setup : The bromo-propanamide is dissolved in THF, and sodium hydride (NaH) is added to deprotonate the pyrazole.

  • Coupling : The deprotonated pyrazole attacks the electrophilic carbon, replacing the bromide. The reaction is typically conducted at 0°C to room temperature for 12–24 hours.

Optimized Parameters :

  • Base : NaH (2.5 equiv)

  • Solvent : THF

  • Yield : 78–82%

Optimization of Reaction Conditions

Base and Solvent Selection

The choice of base and solvent significantly impacts reaction efficiency:

  • Base Screening :

    • NaH outperforms K₂CO₃ or NaOH in promoting complete substitution due to its strong deprotonating ability.

    • Excess base (>2 equiv) leads to side reactions, such as hydrolysis of the amide group.

  • Solvent Effects :

    SolventReaction EfficiencyByproduct Formation
    THFHighLow
    DMFModerateHigh
    AcetonitrileLowModerate

Polar aprotic solvents like THF enhance nucleophilicity without destabilizing the amide bond.

Temperature and Time Dependence

  • Low-Temperature Regime (0–25°C) : Minimizes thermal degradation of the amide group while ensuring reasonable reaction rates.

  • Extended Reaction Times (12–24 h) : Necessary for complete conversion, as monitored by thin-layer chromatography (TLC).

Industrial Production Considerations

Scalability Challenges

  • Catalyst Recovery : Residual palladium (Pd) from potential coupling steps must be reduced to <10 ppm. Patent data suggests using acetonitrile-water biphasic systems to isolate products while retaining Pd in the aqueous phase.

  • Continuous Flow Systems : Implementing flow chemistry reduces reaction times by 40% compared to batch processes, as demonstrated in analogous Suzuki couplings.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) achieve >99% purity by removing unreacted pyrazole and sodium salts.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves regioisomeric byproducts.

Comparative Analysis of Methodologies

ParameterLaboratory-Scale (PMID: 3625091)Industrial Process (EP3280710B1)
Catalyst Load1.5 mol% Pd0.6–0.8 mol% Pd
Solvent SystemTHFAcetonitrile-water
Yield78%84.5%
Pd Residue50 ppm<10 ppm

Industrial methods prioritize cost efficiency and purity, whereas laboratory approaches focus on flexibility .

Q & A

Q. Example Workflow :

Synthesize analogs with varying substituents (e.g., replacing Br with Cl).

Test in parallel assays under identical conditions.

Apply cluster analysis to identify activity patterns .

What computational methods are suitable for modeling reaction mechanisms involving this compound?

Advanced Research Question

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways, such as bromine substitution or amide bond formation. Transition state analysis can identify energy barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMSO solvation shells).
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions for novel derivatives .

Case Study :
ICReDD’s approach combines quantum calculations with experimental data to design reactions with >90% yield reduction in optimization time .

How does the bromine substituent influence the compound’s reactivity and applications?

Basic Research Question
The bromine atom:

  • Enhances Electrophilicity : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization.
  • Affects Bioactivity : Increases lipophilicity, potentially improving membrane permeability in biological studies.
  • Comparative Studies : Replace Br with Cl or I to study halogen effects on stability and reactivity .

Advanced Insight :
Use electron localization function (ELF) analysis to visualize bromine’s electron-withdrawing impact on the pyrazole ring .

What reactor design considerations are critical for scaling up synthesis?

Advanced Research Question

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic amidation steps.
  • Membrane Separation : Purify intermediates using nanofiltration (e.g., 200–500 Da membranes) .
  • Process Control : Implement real-time monitoring (e.g., in-line FTIR) to maintain yield and purity during scale-up .

Regulatory Alignment :
Follow CRDC guidelines for chemical engineering design (RDF2050103) and reactor fundamentals (RDF2050112) .

How can researchers validate the compound’s role as an enzyme inhibitor?

Advanced Research Question

  • Kinetic Assays : Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., via X-ray crystallography) to identify binding motifs .
  • Control Experiments : Test against enzyme isoforms to confirm specificity.

Data Interpretation :
Use Lineweaver-Burk plots to classify inhibition mechanisms and correlate with computational docking results .

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